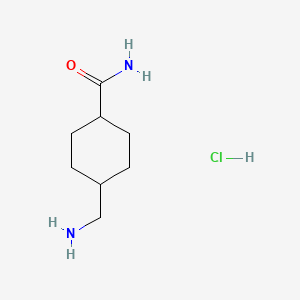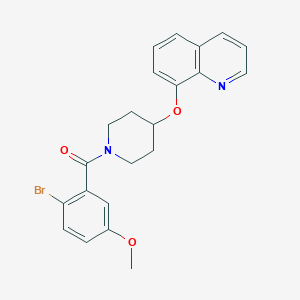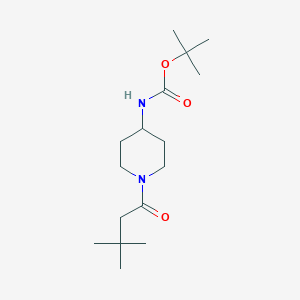
6-Bromo-4-iodonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-iodonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H2BrIN2. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are substituted by iodine and bromine atoms, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-iodonicotinonitrile typically involves halogenation reactions. One common method is the sequential halogenation of nicotinonitrile. Initially, nicotinonitrile undergoes bromination at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromonicotinonitrile is then subjected to iodination at the 4-position using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is crucial for maintaining consistency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boron reagents (e.g., phenylboronic acid), and bases (e.g., potassium phosphate).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Corresponding substituted derivatives (e.g., 6-amino-4-iodonicotinonitrile).
Coupling: Aryl or alkyl-substituted nicotinonitriles.
Reduction: 6-Bromo-4-iodonicotinamines.
Aplicaciones Científicas De Investigación
6-Bromo-4-iodonicotinonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-iodonicotinonitrile depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity towards these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that contribute to its overall activity .
Comparación Con Compuestos Similares
4-Bromo-6-iodonicotinonitrile: Similar structure but with reversed positions of bromine and iodine.
6-Chloro-4-iodonicotinonitrile: Chlorine substituent instead of bromine.
6-Bromo-4-fluoronicotinonitrile: Fluorine substituent instead of iodine.
Uniqueness: 6-Bromo-4-iodonicotinonitrile is unique due to the specific combination of bromine and iodine substituents, which imparts distinct reactivity and properties. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
6-bromo-4-iodopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHZBZDOHCKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)


![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)


![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)


![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)
![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)
